molecular formula C7H10N4O2 B12638435 Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-

Cat. No.: B12638435
M. Wt: 182.18 g/mol
InChI Key: NIRKMVGGRIBEAI-UHFFFAOYSA-N
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Description

The compound {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone (hereafter referred to as Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-) is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a morpholine moiety and a quinoline derivative. Its molecular formula is C₁₈H₁₆F₃N₅O₂, with a molecular weight of 415.35 g/mol . The crystal structure reveals a planar triazole ring connected to a quinoline system (dihedral angle: 54.48°) and a morpholine group (dihedral angle: 57.91°) . The trifluoromethyl (-CF₃) group on the quinoline ring is coplanar with the aromatic system, enhancing electronic delocalization. Disorder in the morpholine ring (occupancy factors: 0.53 and 0.47) and intramolecular hydrogen bonds (C-H···F/O/N) contribute to its conformational stability .

Its structural elucidation utilized X-ray crystallography with SHELXL refinement , confirming the spatial arrangement critical for biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

4-morpholin-2-yltriazole-1-carbaldehyde

InChI

InChI=1S/C7H10N4O2/c12-5-11-4-6(9-10-11)7-3-8-1-2-13-7/h4-5,7-8H,1-3H2

InChI Key

NIRKMVGGRIBEAI-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CN(N=N2)C=O

Origin of Product

United States

Preparation Methods

Example Reaction Conditions

No. Acid (equiv) Cu (mol %) Ligand (mol %) Solvent (conc., M) Temperature (°C) Yield (%)
1 H2SO4 [1.6] CuI TBTA [2.5] DMF [0.40] 60 96
2 HCOOH CuI TBTA [2.5] DMF [0.83] RT 90
3 Acetic Acid CuSO4 (BimH)3 MeOH/H2O [0.83] RT 100

These conditions illustrate the versatility in optimizing yields through variations in acid types, catalysts, and solvent systems.

Click Chemistry Approach

The “Click” chemistry method allows for rapid synthesis of triazoles under mild conditions:

  • Reactants : Typically involves an alkyne and an azide.

  • Conditions : The reaction is often performed in aqueous media or at room temperature to minimize degradation of sensitive functional groups.

This method emphasizes efficiency and simplicity in synthesizing complex triazole derivatives.

Research has shown that varying parameters such as temperature, solvent choice, and catalyst type significantly influence the yield of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-. Studies indicate that using specific ligands alongside copper catalysts can enhance conversion rates dramatically.

Summary of Findings

Parameter Optimal Condition
Solvent DMF or MeOH/H2O mixture
Temperature Room temperature or mild heating
Catalyst Copper salts with appropriate ligands

These findings underscore the importance of optimizing reaction conditions for successful synthesis.

The preparation methods for Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- are diverse and adaptable to various laboratory settings. By employing traditional synthesis techniques alongside modern catalytic approaches like Click chemistry, researchers can achieve high yields of this compound while exploring its potential applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Antimicrobial Activity

The 1,2,3-triazole ring is recognized for its significant antimicrobial properties. Studies have shown that derivatives of triazoles exhibit potent activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, triazole hybrids have been synthesized and evaluated for their antibacterial efficacy, often outperforming traditional antibiotics like vancomycin and ciprofloxacin in terms of minimum inhibitory concentration (MIC) values .

Antifungal Properties

Triazole compounds are also widely used as antifungal agents. The structural features of methanone derivatives allow them to inhibit fungal growth effectively. Research indicates that certain triazole derivatives demonstrate superior antifungal activity against strains such as Candida albicans and Aspergillus flavus, making them potential candidates for treating fungal infections .

Antitumor Activity

Recent studies have explored the antitumor potential of triazole derivatives. Compounds featuring the triazole moiety have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example, certain 1-substituted 1,2,3-triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines in vitro . This suggests that methanone derivatives may serve as promising leads in cancer therapy.

Agrochemical Development

Triazoles are also utilized in the field of agrochemicals as fungicides and herbicides. The incorporation of the morpholinyl group enhances the efficacy of these compounds against agricultural pests and diseases. Research has demonstrated that certain triazole-based agrochemicals can effectively control fungal pathogens in crops, thus improving yield and quality .

Polymer Chemistry

The unique chemical structure of methanone derivatives allows them to be incorporated into polymer matrices to enhance their properties. Triazole compounds can act as cross-linking agents or modifiers in polymer synthesis, leading to materials with improved thermal stability and mechanical strength .

Supramolecular Chemistry

Triazoles are also being explored in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. This property makes them suitable for creating advanced materials with specific functionalities, such as sensors or catalysts .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityPMC7384432Triazole hybrids showed MIC values lower than traditional antibiotics against MRSA.
Antifungal PropertiesACS PublicationsCertain derivatives exhibited enhanced antifungal activity against C. albicans.
Antitumor ActivityMDPI Journal1-substituted triazoles demonstrated significant cytotoxic effects on cancer cells.
Agrochemical DevelopmentChemical BookTriazole-based fungicides effectively controlled crop diseases.
Material ScienceAsia Research NewsTriazoles used as cross-linkers improved polymer properties significantly.

Mechanism of Action

The mechanism of action of Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, preventing its polymerization .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Based Methanone Derivatives

Compound Name Core Structure Substituents Key Interactions/Properties Reference
Target Compound 1,2,3-Triazole + Quinoline Morpholine, -CF₃, 5-methyl C-H···F/O/N bonds; planar -CF₃
KT172 (Cravatt Reagent) 1,2,3-Triazole + Biphenyl Piperidinyl, benzyl, methoxy Hydrophobic interactions with ABHD6 enzyme
IT14 (Imidazo-thiazole derivative) Benzoimidazo-thiazole + Triazole Piperazine, nonyl chain Enhanced lipophilicity; antitumor activity
Tria-CO2Et (Corrosion inhibitor) 1,2,3-Triazole + Acetate Ethyl ester, phenyl High electron density at triazole N-atoms
  • Morpholine vs. Piperidine/Piperazine : The morpholine group in the target compound improves water solubility compared to KT172’s piperidinyl group, which may enhance bioavailability .
  • Quinoline vs.

Table 2: Antitumor and Enzyme Inhibitory Activities

Compound Name Biological Target IC₅₀/Inhibition Efficiency Key SAR Insights Reference
Target Compound Not explicitly tested N/A Structural similarity to active triazoles
Thiadiazole derivative 9b HepG2 (Liver cancer) 2.94 µM Electron-withdrawing groups enhance activity
KT172 ABHD6 (Enzyme inhibitor) Sub-µM Biphenyl and triazole critical for binding
Compound 7d (Mycobacterial) Enoyl acyl carboxylase 1.19 µM (HepG2) Hydrophobic triazole-protein interactions
  • Antitumor Potential: While the target compound lacks direct activity data, structurally analogous triazole-thiadiazoles (e.g., 9b) show potent IC₅₀ values, suggesting that the quinoline and morpholine groups could similarly target cancer cell lines .
  • Enzyme Inhibition : KT172’s piperidinyl-triazole design achieves sub-µM inhibition of ABHD6, whereas the target compound’s morpholine group may alter binding kinetics due to polarity differences .

Stability and Reactivity

  • Gastric Fluid Stability : Triazole derivatives with tert-butyl groups (e.g., 1a, 1b in ) degrade in simulated gastric fluid, but the target compound’s morpholine and -CF₃ groups likely enhance metabolic stability .
  • Corrosion Inhibition: Tria-CO2Et exhibits 85% efficiency in acidic environments due to triazole’s electron-rich N-atoms . The target compound’s quinoline system may reduce such reactivity but improve pharmacological stability.

Biological Activity

Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl- is a compound that belongs to the class of 1,2,3-triazoles, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound features a morpholinyl group attached to a triazole ring, which is known for enhancing biological activity through improved lipophilicity and interaction with biological targets. The general structure can be represented as follows:

Methanone 4 Morpholinyl 1H 1 2 3 triazol 1 ylCnHmNxOy\text{Methanone 4 Morpholinyl 1H 1 2 3 triazol 1 yl}\rightarrow \text{C}_n\text{H}_m\text{N}_x\text{O}_y

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives in cancer therapy. Methanone derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assay : A study demonstrated that derivatives containing the triazole moiety could induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt/mTOR. For instance:
    • Hep3B Cells : The compound showed an IC50 value of 2.0 μg/mL against Hep3B cells, indicating potent activity in inhibiting hepatitis B surface antigen secretion .
    • Glioblastoma U-87 : Compounds were found to be more effective against U-87 cells compared to triple-negative breast cancer (MDA-MB-231) cells .
Cell LineIC50 (μg/mL)Mechanism of Action
Hep3B2.0Inhibition of HBV antigen secretion
U-87VariesInduction of apoptosis via PI3K/Akt pathway
MDA-MB-231HigherResistance due to P-glycoprotein expression

Antimicrobial Activity

The antimicrobial properties of Methanone derivatives have been explored extensively. The compound has shown effectiveness against several bacterial strains.

Antibacterial Efficacy

A comparative study indicated that certain triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to standard antibiotics

Antioxidant Activity

The antioxidant potential of Methanone derivatives has also been assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activities exceeding that of ascorbic acid.

Antioxidant Activity Results

The DPPH scavenging activity was measured for various derivatives:

CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Triazole Derivative A1.13 times higherHigher than ascorbic acid
Triazole Derivative BModerateComparable

Q & A

Basic: What are the recommended synthetic routes for Methanone, 4-Morpholinyl-1H-1,2,3-triazol-1-yl-?

The synthesis of structurally analogous compounds (e.g., triazolyl-morpholinyl methanones) often employs click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole core . For morpholine conjugation, nucleophilic substitution or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF) are typical . Example workflow:

Synthesize the azide precursor (e.g., morpholine-substituted acetylene).

Perform CuAAC with a complementary alkyne derivative.

Purify via column chromatography or recrystallization.
Key considerations : Reaction temperature (60–80°C), catalyst loading (CuI or CuSO₄/NaAsc), and solvent polarity .

Advanced: How can crystallographic data resolve contradictions in structural assignments of this compound?

Conflicting structural hypotheses (e.g., regiochemistry of triazole substitution) can be resolved via single-crystal X-ray diffraction using programs like SHELXL . For example:

  • Refinement of unit cell parameters (e.g., monoclinic system, space group P21/c) .
  • Analysis of bond angles and torsion angles to confirm morpholine and triazole connectivity.
    Case study : A similar compound, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, was structurally validated using Rigaku R-AXIS RAPID data, resolving ambiguities in substituent orientation .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify protons on the triazole ring (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–4.0 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₉H₁₂N₄O₃ for analogous compounds) .

Advanced: How can computational modeling predict bioactivity and binding mechanisms?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can model interactions with biological targets. For example:

  • The morpholine oxygen may form hydrogen bonds with enzymes (e.g., kinases).
  • The triazole ring’s π-system can engage in hydrophobic interactions .
    Validation : Compare computed binding affinities with experimental IC₅₀ values from enzymatic assays .

Basic: What are the stability and storage requirements for this compound?

  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions due to the carbonyl group. Store at –20°C in inert atmosphere (argon) .
  • Light sensitivity : Protect from UV exposure to prevent triazole ring degradation .

Advanced: How to address discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
  • Metabolic interference : Morpholine’s susceptibility to oxidation in vivo versus in vitro .
    Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Basic: What are the key applications in medicinal chemistry?

  • Kinase inhibition : The triazole-morpholine scaffold mimics ATP-binding pockets in kinases .
  • Antimicrobial agents : Nitro-substituted analogs show activity against Gram-positive bacteria .

Advanced: How to optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Optimize parameters like temperature, solvent (e.g., DMF vs. THF), and catalyst ratio .
  • Continuous flow systems : Enhance reproducibility and reduce byproducts in CuAAC reactions .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : Potential irritant (morpholine derivatives). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How does substituent variation (e.g., nitro vs. amino groups) impact reactivity?

  • Nitro groups : Increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .
  • Amino groups : Improve solubility but may reduce metabolic stability .
    Experimental validation : Compare Hammett substituent constants (σ) with reaction kinetics .

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